molecular formula C21H22N4OS B13148195 7-Benzyl-4-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one

7-Benzyl-4-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one

Cat. No.: B13148195
M. Wt: 378.5 g/mol
InChI Key: KEUCMUQZFHTIFS-UHFFFAOYSA-N
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Description

7-Benzyl-4-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a fused ring system incorporating imidazo, pyrido, and pyrimidinone moieties, along with benzyl and thiophenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-4-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core fused ring system, followed by the introduction of benzyl and thiophenyl groups through various substitution reactions. Common reagents include organic solvents, catalysts, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-4-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Benzyl-4-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 7-Benzyl-4-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biological pathways. Detailed studies on its binding affinity and specificity help elucidate its mode of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyl-4-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one stands out due to its unique fused ring system and the combination of benzyl and thiophenyl substituents

Properties

Molecular Formula

C21H22N4OS

Molecular Weight

378.5 g/mol

IUPAC Name

11-benzyl-7-(thiophen-2-ylmethyl)-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one

InChI

InChI=1S/C21H22N4OS/c26-20-18-15-23(13-16-5-2-1-3-6-16)10-8-19(18)24-11-9-22-21(24)25(20)14-17-7-4-12-27-17/h1-7,12H,8-11,13-15H2

InChI Key

KEUCMUQZFHTIFS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC=CS4)CC5=CC=CC=C5

Origin of Product

United States

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